molecular formula C6H9BN2O3 B1148925 (5-Amino-6-methoxypyridin-3-yl)boronic acid CAS No. 1309982-56-6

(5-Amino-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1148925
CAS No.: 1309982-56-6
M. Wt: 167.959
InChI Key: SIAAGSWOGRZEKL-UHFFFAOYSA-N
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Description

(5-Amino-6-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C₆H₉BN₂O₃ and a molecular weight of 167.96 g/mol . This compound is a derivative of pyridine, featuring an amino group at the 5-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-amino-6-methoxypyridine.

    Borylation Reaction:

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: (5-Amino-6-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed from Chan-Lam coupling.

    Boronic Esters and Boranes: Formed from oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of (5-Amino-6-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Uniqueness: (5-Amino-6-methoxypyridin-3-yl)boronic acid is unique due to the presence of both the amino and methoxy groups on the pyridine ring, along with the boronic acid group. This combination of functional groups imparts distinct reactivity and binding properties, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

(5-amino-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAAGSWOGRZEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672084
Record name (5-Amino-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084953-50-3
Record name (5-Amino-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-2-methoxypyridin-3-amine (2 g, 9.85 mmol, commercially available), Bis(pinacolato)diboron (11.82 mmol), potassium acetate (1.4 g) and (1,1-bis(diphenylphosphino)ferrocene)-dichloropalladium (II) complex with DCM (200 mg, commercially available) was dissolved in dioxane (75 mL) under argon atmosphere. The reaction mixture was refluxed for 8 h. The reaction mixture was cooled, diluted with ethyl acetate (75 mL) and filtered. The filtrate was concentrated. The crude product was purified over silica gel using 0-10% ethyl acetate in petroleum ether to obtain the titled boronic acid derivative.
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potassium acetate
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1.4 g
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75 mL
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